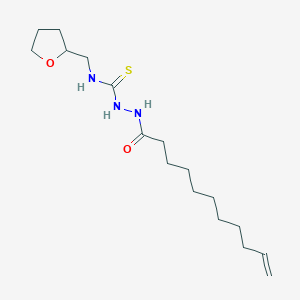
N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide
Descripción general
Descripción
N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide, also known as TU, is a synthetic compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the modulation of immune cell activity, and the enhancement of cognitive function. N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory effects and to inhibit the expression of various inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide for lab experiments is its ability to selectively inhibit the growth of cancer cells without affecting normal cells. This makes it a potentially useful compound for cancer research and drug development. However, N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the testing of its potential applications in various disease models. Additionally, further studies are needed to determine the optimal dosages and administration methods for N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide in different experimental settings.
Aplicaciones Científicas De Investigación
N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide has been studied for its potential applications in a variety of scientific research areas, including cancer biology, neuroscience, and immunology. In cancer biology, N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide has been shown to inhibit the growth of various types of cancer cells, including prostate cancer, breast cancer, and melanoma. In neuroscience, N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, N-(tetrahydro-2-furanylmethyl)-2-(10-undecenoyl)hydrazinecarbothioamide has been shown to modulate the immune response and enhance the activity of natural killer cells.
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(undec-10-enoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2S/c1-2-3-4-5-6-7-8-9-12-16(21)19-20-17(23)18-14-15-11-10-13-22-15/h2,15H,1,3-14H2,(H,19,21)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNCHKZETFPXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)NNC(=S)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B4716430.png)
![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4716442.png)
![N-(4-ethylphenyl)-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4716452.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4716456.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716464.png)


![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716504.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716512.png)
![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)

![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)